Nifene F-18

PET Imaging Kinetic Modeling Nicotinic Receptors

[18F]Nifene is a fluorine-18 labeled, high-affinity partial agonist radioligand developed for positron emission tomography (PET) imaging of α4β2* nicotinic acetylcholine receptors (nAChRs), the most abundant nAChR subtype in the mammalian brain. The compound, 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine, exhibits an in vitro binding affinity (Ki) of 0.50 nM for α4β2 sites in rat brain homogenates and is synthesized with a typical radiochemical yield of 40–50% (decay-corrected) and a specific activity of approximately 37–185 GBq/μmol.

Molecular Formula C10H11FN2O
Molecular Weight 193.21 g/mol
CAS No. 912843-71-1
Cat. No. B15185681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifene F-18
CAS912843-71-1
Molecular FormulaC10H11FN2O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1C=CC(N1)COC2=C(N=CC=C2)F
InChIInChI=1S/C10H11FN2O/c11-10-9(4-2-6-13-10)14-7-8-3-1-5-12-8/h1-4,6,8,12H,5,7H2/t8-/m0/s1/i11-1
InChIKeyGHHQHFNDKOQCRS-IZFLLFDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifene F-18 (CAS 912843-71-1): A Procurement-Grade PET Radioligand for α4β2 Nicotinic Receptor Imaging


[18F]Nifene is a fluorine-18 labeled, high-affinity partial agonist radioligand developed for positron emission tomography (PET) imaging of α4β2* nicotinic acetylcholine receptors (nAChRs), the most abundant nAChR subtype in the mammalian brain [1]. The compound, 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine, exhibits an in vitro binding affinity (Ki) of 0.50 nM for α4β2 sites in rat brain homogenates and is synthesized with a typical radiochemical yield of 40–50% (decay-corrected) and a specific activity of approximately 37–185 GBq/μmol [2]. As a second-generation tracer, it was explicitly designed to overcome the slow kinetic limitations of first-generation α4β2 radioligands like 2-[18F]FA-85380, enabling faster in vivo equilibrium and shorter clinical scan times [3].

Why [18F]Nifene is Not Interchangeable with Other α4β2 PET Tracers: A Procurement Risk Assessment


The assumption that all α4β2-targeting PET radioligands are functionally equivalent for procurement purposes is invalid and can lead to compromised research outcomes or failed clinical imaging protocols. [18F]Nifene is a second-generation tracer specifically engineered to address the critical kinetic deficiency—prohibitively slow equilibration times—that limits the practical utility of first-generation agents like 2-[18F]FA-85380 in human studies [1]. Furthermore, its moderate affinity (Ki = 0.50 nM), which closely mirrors that of endogenous nicotine (Ki = 1.68 nM), provides a distinct pharmacological advantage over ultra-high-affinity ligands that are more susceptible to being non-displaceable and thus less sensitive to changes in endogenous neurotransmitter levels [2]. The combination of its rapid kinetics, validated human dosimetry, and established test-retest reproducibility defines a specific performance envelope; substituting a ligand with slower kinetics, unvalidated human safety, or a different pharmacological profile directly undermines experimental comparability and regulatory compliance [3].

[18F]Nifene: Direct Comparative Evidence Against Key Alternatives and Class Benchmarks


Superior Kinetic Profile for Clinical Imaging Throughput vs. First-Generation α4β2 Radioligands

[18F]Nifene exhibits significantly faster in vivo kinetics compared to the first-generation α4β2 radioligand 2-[18F]FA-85380, which is a critical determinant of clinical imaging workflow efficiency [1]. While [18F]Nifene achieves peak target-to-background ratios and allows for stable binding potential (BPND) estimates within 40-60 minutes of scan initiation, 2-[18F]FA-85380 requires extended scan durations of 4-7 hours due to its slow equilibration [2]. This difference is a primary design feature of [18F]Nifene as a second-generation tracer, specifically aimed at reducing subject burden and increasing scanner throughput [3].

PET Imaging Kinetic Modeling Nicotinic Receptors Radioligand Development

Quantified Human Test-Retest Reproducibility for Longitudinal Study Design

In a first-in-human study, [18F]Nifene demonstrated a test-retest variability (TRV) of 0-7% for regional distribution volume ratios (DVR) across key brain regions, with intraclass correlation coefficients (ICC) ranging from 0.2 to 0.9 [1]. This level of reproducibility is a quantifiable benchmark for reliability in longitudinal studies and contrasts with some alternative α4β2 tracers that have shown higher variability or lack published human reproducibility data [2]. The high reproducibility ensures that observed changes in [18F]Nifene binding over time are more likely to reflect true biological changes in α4β2 receptor density or occupancy rather than measurement error.

Test-Retest Variability Longitudinal PET Imaging Clinical Trial Methodology Biomarker Validation

Validated Human Dosimetry and Defined Maximum Injected Dose for Regulatory Compliance

[18F]Nifene has undergone formal human biodistribution and dosimetry studies, providing a clear, quantifiable safety profile for clinical research procurement [1]. The mean whole-body effective dose is 28.4±3.8 μSv/MBq without bladder voiding, and 22.6±1.9 μSv/MBq with hourly voiding. This translates to a defined maximum injected dose per scan of 278 MBq without voiding and 519 MBq with hourly voiding, based on a 10 mSv effective dose limit for research subjects [2]. This level of characterization is a prerequisite for Institutional Review Board (IRB) and regulatory approval and contrasts with novel or less-characterized α4β2 ligands for which human dosimetry data may be absent or incomplete.

Radiation Dosimetry Human Safety Clinical Translation Regulatory Compliance

Moderate Affinity Profile Mimicking Endogenous Neurotransmitter Dynamics

[18F]Nifene displays a binding affinity (Ki = 0.50 nM) that is within the same order of magnitude as the endogenous ligand nicotine (Ki = 1.68 nM) for the α4β2 nAChR [1]. This moderate affinity is pharmacologically advantageous as it renders [18F]Nifene sensitive to competition from endogenous acetylcholine and exogenously administered drugs, unlike ultra-high-affinity ligands which may bind irreversibly and be insensitive to changes in neurotransmitter levels [2]. In rodent studies, a low dose of nicotine (0.02 mg/kg) achieved over 80% receptor occupancy, demonstrating the tracer's dynamic range for detecting pharmacological challenges [3]. This property is essential for studies evaluating drug-target engagement.

Binding Affinity Receptor Occupancy Pharmacological Sensitivity Competition Assays

[18F]Nifene: Optimal Use Cases Driven by Differentiating Evidence


Longitudinal Clinical Trials Monitoring α4β2 Receptor Changes

Procure [18F]Nifene for longitudinal human studies, such as those in Alzheimer's disease or addiction, where its quantified low test-retest variability (0-7% TRV) ensures that observed changes in receptor binding reflect true biological effects rather than measurement noise, maximizing statistical power and reducing required sample sizes [1].

Human Drug-Target Engagement Studies for Nicotinic Compounds

Select [18F]Nifene for Phase 0/I clinical studies evaluating novel nicotinic agonists, partial agonists, or acetylcholinesterase inhibitors. Its moderate affinity (Ki = 0.50 nM), which is sensitive to competition from endogenous and exogenous ligands, allows for direct quantification of receptor occupancy and drug-target engagement within a practical 60-minute scan window [2].

High-Throughput Clinical PET Imaging Centers

For imaging centers requiring efficient patient throughput, [18F]Nifene is the preferred procurement choice. Its rapid kinetics enable a complete dynamic scan and stable binding potential quantification in just 40-60 minutes, a stark contrast to the multi-hour protocols required by first-generation tracers like 2-[18F]FA-85380 [3]. This efficiency is enabled by and requires the pre-existing, validated human dosimetry data that supports safe injection of up to 519 MBq per subject [4].

Preclinical Pharmacology in Rodent Models Requiring High Reproducibility

[18F]Nifene is a robust tool for preclinical research in rats, where its binding potential (BPND) in the thalamus shows less than 5% variability across studies. This high reproducibility is critical for evaluating the effects of pharmacological interventions or genetic manipulations on α4β2 receptor density, minimizing animal numbers needed per experimental group [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nifene F-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.